

literature review of iron-boron system research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: boron;iron
Cat. No.: B083622

[Get Quote](#)

An In-depth Technical Guide to the Iron-Boron System

Introduction

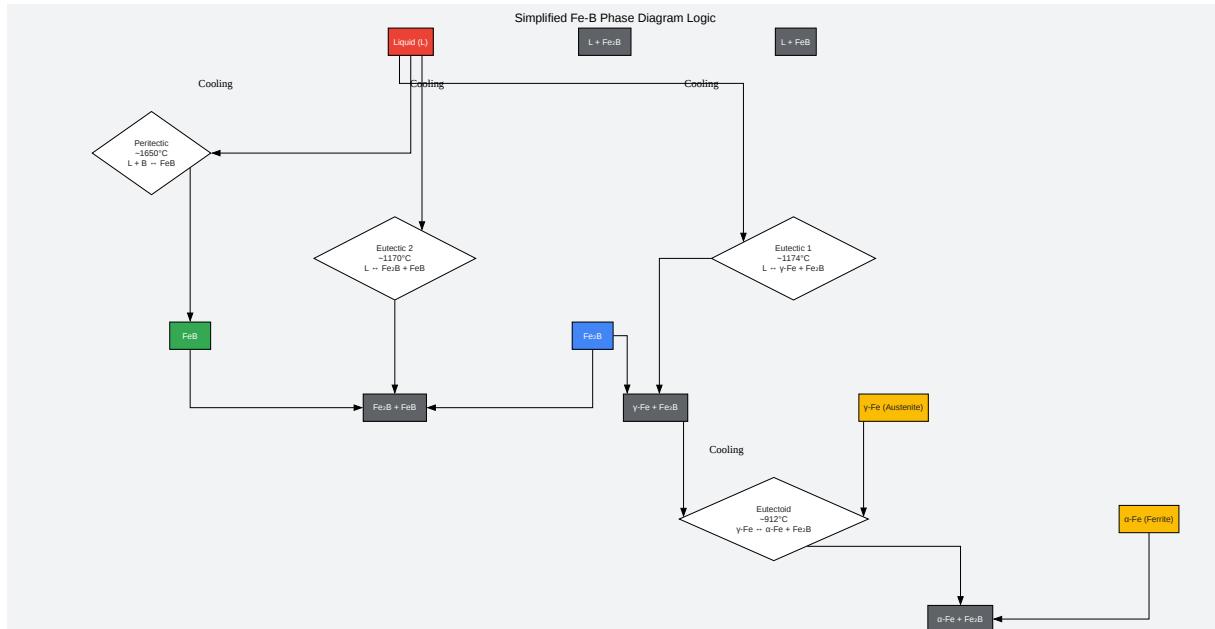
The iron-boron (Fe-B) system is of significant interest in materials science and metallurgy due to the unique properties exhibited by its constituent compounds, primarily iron borides. These materials bridge the gap between ceramics and metals, possessing high hardness, excellent wear and corrosion resistance, and notable magnetic and electrical properties.^[1] The primary stable phases in this system are iron monoboride (FeB) and di-iron boride (Fe₂B).^[1] These compounds are central to various industrial applications, most notably as hardening coatings for steel surfaces through a process known as bording or boronizing.^{[1][2]} This guide provides a comprehensive review of the Fe-B system, detailing its phase characteristics, synthesis protocols, and key applications for researchers and materials scientists.

Phases and Properties of the Iron-Boron System

The Fe-B system is characterized by two main intermetallic compounds, FeB and Fe₂B. Their distinct properties make them suitable for different applications.

- Di-iron Boride (Fe₂B): This phase typically forms as a layer on borided steels. It is a ferromagnetic compound with high hardness.^[1] The crystal structure of Fe₂B is tetragonal, with boron atoms situated in square anti-prismatic iron atom coordinations.^[1] While hard, it is less brittle than FeB, making it a desirable phase for wear-resistant coatings.^[1]
- Iron Monoboride (FeB): FeB is harder than Fe₂B but is also more brittle and prone to fracturing under impact.^[1] This makes it less desirable in coatings on steels where it can

spall off.[3] FeB has an orthorhombic crystal structure and is also a soft ferromagnetic compound at room temperature.[1][3]


Quantitative Data of Iron Boride Phases

The physical, mechanical, and magnetic properties of the primary iron boride phases are summarized below.

Property	FeB	Fe ₂ B
Formula	FeB	Fe ₂ B
Molar Mass (g/mol)	66.66	122.50
Crystal Structure	Orthorhombic[3]	Tetragonal, tI12[1]
Space Group	Pnma	I4/mcm, No. 140[1]
Lattice Constants (nm)	a=0.406, b=0.550, c=0.295	a=0.511, c=0.425[1]
Density (g/cm ³)	7.15	7.3[1]
Melting Point (°C)	~1650 (incongruent)	1389[1]
Vickers Hardness (GPa)	15-22[3]	18.7[1]
Magnetic Property	Soft Ferromagnetic[1][3]	Ferromagnetic[1]
Paramagnetic Transition Temp.	~325 °C[1][3]	> 742 °C[1]

Iron-Boron Phase Diagram

The Fe-B phase diagram illustrates the equilibrium phases present at different temperatures and compositions. The diagram is characterized by the two stable boride phases, Fe₂B and FeB, and two key eutectic reactions. Understanding the phase diagram is crucial for controlling the microstructure and properties of Fe-B alloys during synthesis and processing.

[Click to download full resolution via product page](#)

Caption: Logical flow of phase formation in the Fe-B system upon cooling.

Synthesis and Experimental Protocols

Several methods are employed to synthesize iron borides, ranging from surface treatments to powder metallurgy and chemical synthesis. The choice of method depends on the desired form of the final product (e.g., coating, powder, nanoparticles).

Boriding (Pack Boronizing)

This is a thermochemical surface hardening process used to create a hard layer of iron borides on the surface of steel or iron parts.^[2]

- Objective: To improve surface hardness, wear resistance, and corrosion resistance.^[1]

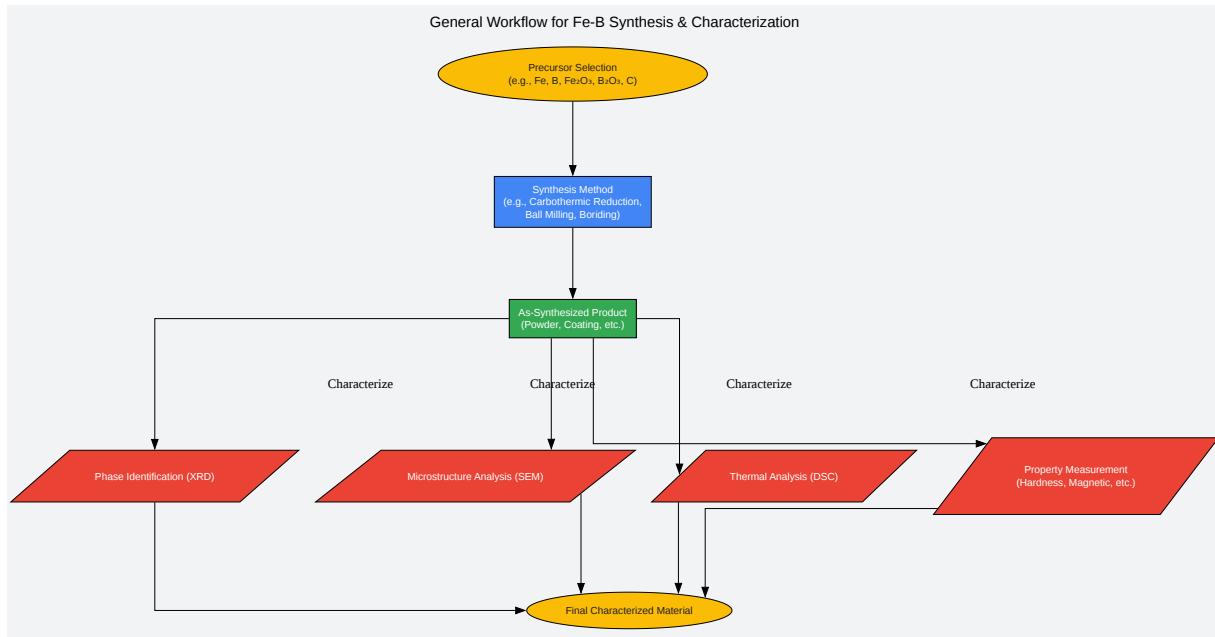
- Methodology:
 - Preparation: The substrate (e.g., an AISI 316L steel part) is cleaned to remove any surface contaminants.
 - Packing: The part is placed in a container and surrounded by a powder mixture known as the boriding agent. This agent typically consists of a boron source (e.g., B₄C or amorphous boron), an activator (e.g., KBF₄), and a diluent (e.g., SiC).
 - Heat Treatment: The container is sealed and heated in a furnace to a temperature range of 850-1100°C for several hours. Boron atoms diffuse from the agent into the iron substrate.
 - Phase Formation: During diffusion, a concentration gradient is established, leading to the formation of distinct layers, typically an outer FeB layer and an inner Fe₂B layer, on the substrate.^[2]
 - Cooling & Cleaning: The container is cooled, and the part is removed and cleaned to remove any residual powder.

Carbothermic Reduction

This method is used to produce iron boride powders from iron oxides and boron oxides.^[4]

- Objective: To synthesize single-phase FeB or Fe₂B powder.
- Methodology:
 - Precursors: Iron oxide (e.g., Fe₂O₃), boron trioxide (B₂O₃), and a carbon source (e.g., carbon black) are used as starting materials.
 - Mixing: The reactants are stoichiometrically mixed according to the desired final boride phase (e.g., 2Fe₂O₃ + B₂O₃ + 7C → 2Fe₂B + 7CO).
 - Heat Treatment: The mixture is heated in a tube furnace under an inert gas atmosphere (e.g., Argon) to prevent oxidation.

- Reaction: The synthesis is typically carried out at temperatures around 1200°C with a holding time of approximately 120 minutes to ensure the formation of the crystalline FeB phase.[4] The reaction mechanism involves the diffusion of boron and iron atoms to first form Fe₂B, which then reacts with excess boron to form FeB.[4]
- Product Collection: After cooling, the resulting powder is collected for characterization.


Chemical Reduction for Nanoparticle Synthesis

This non-aqueous method is suitable for producing amorphous Fe-B core nanoparticles.[5]

- Objective: To synthesize Fe-B core nanoparticles with a high boron content.
- Methodology:
 - Solution 1: 2 mmol of iron(III) chloride (FeCl₃) is dissolved in 50 mL of N-Methyl-2-pyrrolidone (NMP).[5]
 - Solution 2: 6 mmol of sodium borohydride (NaBH₄) is dissolved in 50 mL of NMP.[5]
 - Reaction: The NaBH₄ solution is rapidly added to the FeCl₃ solution and mixed for 2 hours to form Fe(BH₄)₃.[5] A 1:3 molar ratio of FeCl₃ to NaBH₄ is used.[5]
 - Hydrolysis: The resulting solution is heated to 100°C for 1 hour to induce the hydrolysis of Fe(BH₄)₃, forming the Fe-B core nanoparticles and turning the solution black.[5]
 - Purification: The nanoparticles are then cooled and can be separated and washed for further use or characterization. Using an Fe³⁺ salt like FeCl₃ results in a significantly higher incorporation of boron into the nanoparticles compared to an Fe²⁺ salt.[5]

Experimental Workflow and Characterization

The synthesis of Fe-B materials is typically followed by a series of characterization steps to verify the phase composition, microstructure, and properties of the product.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for iron-boron material processing.

- X-Ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the synthesized material. By comparing the diffraction pattern to known standards, one can confirm the formation of FeB, Fe₂B, or other phases.[4][6]
- Scanning Electron Microscopy (SEM): SEM is used to observe the microstructure, morphology, and particle size of the Fe-B materials.[4][5] For coatings, cross-sectional SEM can reveal the thickness and structure of the boride layers.
- Differential Scanning Calorimetry (DSC): DSC is used to study the thermal stability and phase transformations in the Fe-B system, such as melting points, eutectic reactions, and magnetic transitions.[6] For instance, DSC can detect the reaction that forms iron borides at around 1150°C in powder mixtures.[6]

Applications

The unique combination of properties of iron borides leads to their use in a variety of industrial and technological fields.

- **Wear-Resistant Coatings:** The most common application is in borided coatings on steel components to enhance surface hardness and wear resistance.[1][2] These are used in industries such as automotive, agriculture, and oil and gas.[1][3]
- **Alloying Additive in Steel:** Ferroboron, an alloy of iron and boron, is added to steel to significantly improve its hardenability.[7] Even minute amounts of boron can replace larger quantities of other expensive alloying elements.[7]
- **Magnetic Materials:** Iron borides are components in amorphous and nanocomposite magnetic alloys, such as those used in high-performance magnets (e.g., Nd-Fe-B) and soft magnetic materials for electronic components.[7][8]
- **Experimental Radiotherapy:** Fe-B nanoparticles are being investigated for applications in Boron Neutron Capture Therapy (BNCT), a type of experimental cancer treatment.[5] The iron core allows for magnetic targeting, while the boron atoms are used for the therapeutic effect.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. en.wikipedia.org [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Iron boride:Crystal structure,Properties,Uses_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of iron borides | Lund University [lunduniversity.lu.se]
- 7. zxferroalloy.com [zxferroalloy.com]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- To cite this document: BenchChem. [literature review of iron-boron system research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083622#literature-review-of-iron-boron-system-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com